

UNC-2170 Maleate: In Vitro Application Notes and Protocols

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Compound of Interest

Compound Name: *UNC-2170 maleate*

Cat. No.: *B10765200*

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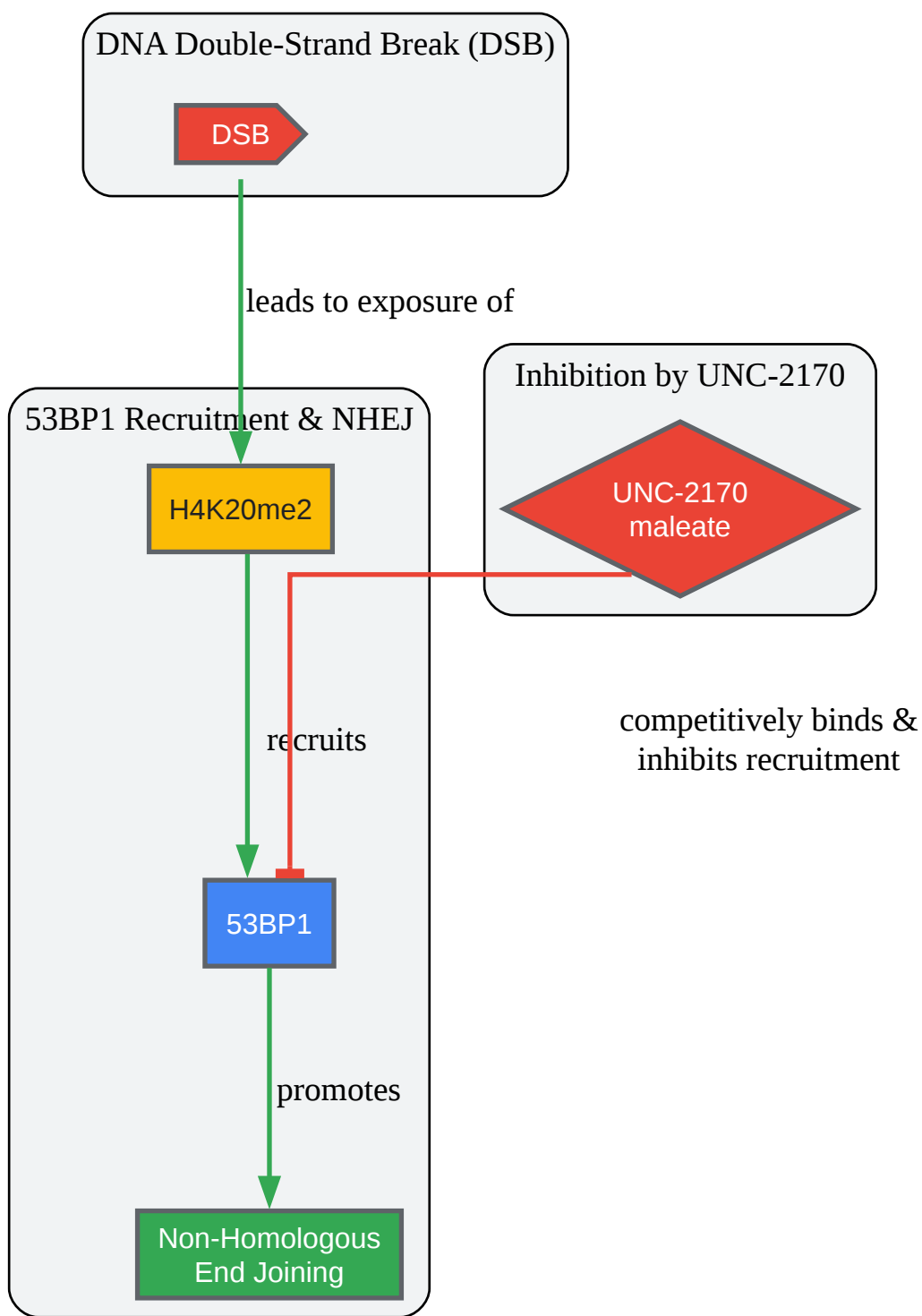
For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 maleate is a valuable chemical probe for studying the DNA damage response (DDR) pathway. It is a fragment-like, small-molecule antagonist of the p53-binding protein 1 (53BP1), a key protein in the promotion of non-homologous end joining (NHEJ) for DNA double-strand break repair.[1] By competitively binding to the tandem tudor domain of 53BP1, UNC-2170 disrupts the recognition of its endogenous ligand, dimethylated lysine 20 on histone H4 (H4K20me2).[2][3] This document provides detailed application notes and protocols for the in vitro use of **UNC-2170 maleate**, including its mechanism of action, biochemical and cell-based assay protocols, and relevant quantitative data.

Mechanism of Action

UNC-2170 functions as a competitive inhibitor of the 53BP1 tandem tudor domain. In response to DNA double-strand breaks, 53BP1 is recruited to the damaged sites through the binding of its tandem tudor domain to H4K20me2.[1][3] UNC-2170 mimics this interaction, binding within the methyl-lysine binding pocket of 53BP1, thereby preventing its localization to chromatin and subsequent downstream signaling in the NHEJ pathway.[2] Structural studies have revealed that UNC-2170 binds at the interface of two tudor domains of a 53BP1 dimer.[2][3]



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Figure 1: Mechanism of UNC-2170 action.

Quantitative Data

The following table summarizes the key quantitative parameters for UNC-2170's interaction with 53BP1.

Parameter	Value	Assay Type	Reference
IC50	29 μ M	AlphaScreen	[4][5]
Kd	22 \pm 2.5 μ M	Isothermal Titration Calorimetry (ITC)	[1][4]
Selectivity	>17-fold vs. other methyl-lysine readers	Biochemical Assays	[2][3]

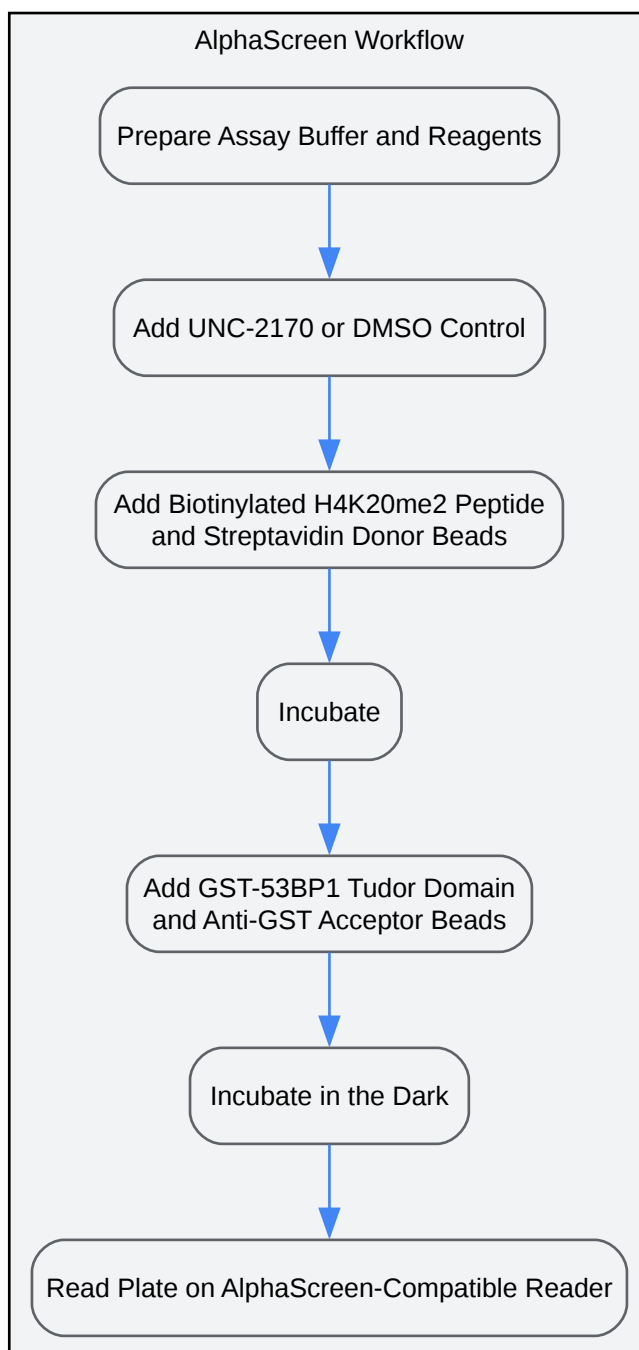
Application Notes

- Solubility: **UNC-2170 maleate** is soluble in DMSO at concentrations up to 30 mg/mL and in aqueous buffers such as PBS (pH 7.2) at up to 1 mg/mL.[6] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
- Cell Permeability: UNC-2170 is highly cell-permeant and does not show significant cellular efflux, making it suitable for use in cell-based assays.[7]
- Cytotoxicity: Minimal cytotoxicity has been observed at concentrations effective for 53BP1 inhibition. However, it is always recommended to perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) in the specific cell line of interest to determine the optimal non-toxic working concentration range.

Experimental Protocols

Biochemical Assay: AlphaScreen for 53BP1-Histone Peptide Interaction

This protocol describes a bead-based proximity assay to measure the inhibition of the 53BP1 tandem tudor domain's interaction with a biotinylated histone H4 peptide containing the K20me2 mark.



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Figure 2: AlphaScreen experimental workflow.

Materials:

- Recombinant GST-tagged 53BP1 tandem tudor domain

- Biotinylated histone H4 (15-25) K20me2 peptide
- AlphaScreen GST Detection Kit (including Streptavidin Donor Beads and Anti-GST Acceptor Beads)
- **UNC-2170 maleate**
- DMSO
- Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA
- 384-well white opaque microplates

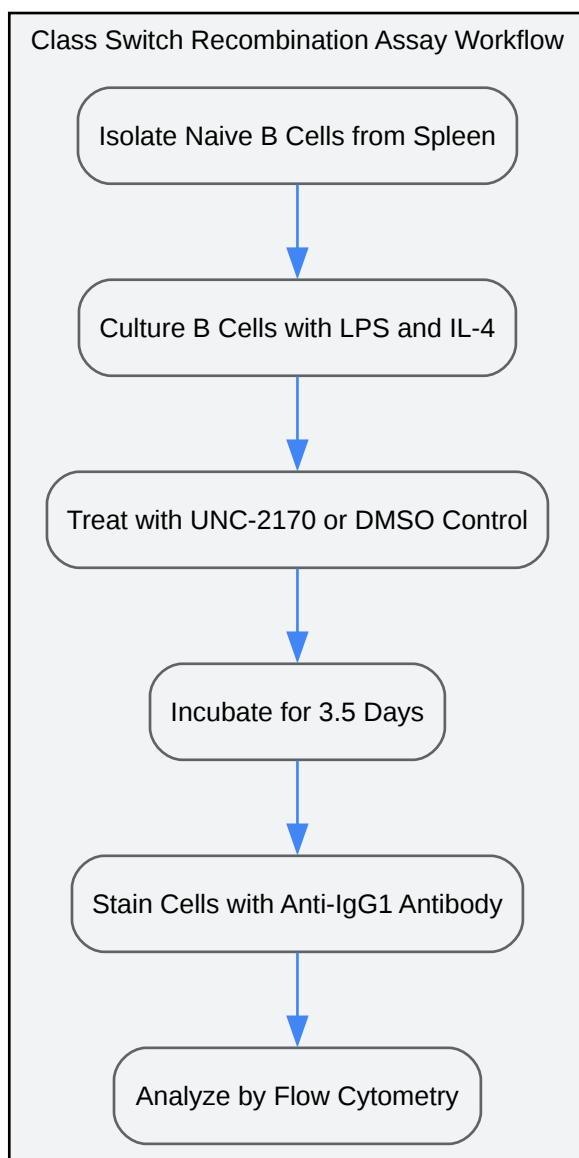
Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **UNC-2170 maleate** in DMSO. Create a serial dilution series in DMSO and then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
 - Dilute the GST-53BP1 protein, biotinylated H4K20me2 peptide, Donor Beads, and Acceptor Beads in Assay Buffer to their optimal working concentrations, as determined by initial titration experiments.
- Assay Plate Setup:
 - Add 5 μ L of the UNC-2170 dilution or DMSO control to each well of the 384-well plate.
 - Add 5 μ L of a mixture containing the GST-53BP1 protein and the biotinylated H4K20me2 peptide.
 - Incubate for 15 minutes at room temperature.
 - Add 10 μ L of a mixture containing the Streptavidin Donor Beads and Anti-GST Acceptor Beads.
- Incubation and Measurement:

- Incubate the plate in the dark at room temperature for 1-2 hours.
- Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each UNC-2170 concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the UNC-2170 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Inhibition of Class Switch Recombination (CSR)

This protocol assesses the functional activity of UNC-2170 in a cellular context by measuring its effect on class switch recombination in primary B cells.[\[2\]](#)



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Figure 3: Class Switch Recombination assay workflow.

Materials:

- Naive splenocytes
- LPS (Lipopolysaccharide)
- IL-4 (Interleukin-4)

- **UNC-2170 maleate**
- DMSO
- Complete RPMI-1640 medium
- FACS buffer (PBS with 2% FBS)
- Fluorescently labeled anti-IgG1 antibody
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Isolate naive B cells from the spleens of mice.
 - Culture the cells in complete RPMI-1640 medium supplemented with LPS and IL-4 to induce class switching to IgG1.
 - Treat the cells with varying concentrations of UNC-2170 (e.g., 30-100 μ M) or a DMSO control.[\[4\]](#)
- Incubation:
 - Incubate the cells for 3.5 days at 37°C in a humidified 5% CO₂ incubator.[\[4\]](#)
- Flow Cytometry Analysis:
 - Harvest the cells and wash them with FACS buffer.
 - Stain the cells with a fluorescently labeled anti-IgG1 antibody.
 - Analyze the percentage of IgG1-positive cells by flow cytometry.
- Data Analysis:

- Compare the percentage of IgG1-positive cells in the UNC-2170-treated samples to the DMSO control to determine the extent of CSR inhibition. A reduction in the percentage of IgG1-positive cells indicates successful antagonism of 53BP1 function.[4]

Cell-Based Assay: 53BP1 Solubility in Cellular Lysates

This assay demonstrates the ability of UNC-2170 to disrupt the association of 53BP1 with chromatin, leading to an increase in soluble 53BP1.[4]

Materials:

- Cell line of interest
- **UNC-2170 maleate**
- DMSO
- Cell lysis buffer
- Bradford assay reagent
- SDS-PAGE gels
- Western blotting apparatus and reagents
- Primary antibody against 53BP1
- Secondary HRP-conjugated antibody

Procedure:

- Cell Treatment and Lysis:
 - Treat cultured cells with UNC-2170 (e.g., 500 μ M) or a DMSO control for a specified period.[4]
 - Harvest the cells and lyse them in a suitable lysis buffer.

- Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble chromatin-bound fraction (pellet).
- Protein Quantification and Western Blotting:
 - Measure the protein concentration of the soluble fractions using a Bradford assay.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody against 53BP1, followed by an HRP-conjugated secondary antibody.
- Data Analysis:
 - Visualize the protein bands using a chemiluminescence detection system.
 - An increase in the intensity of the 53BP1 band in the soluble fraction of UNC-2170-treated cells compared to the control indicates successful target engagement and displacement of 53BP1 from chromatin.[4]

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